methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate dihydrochloride
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Overview
Description
Methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate dihydrochloride is a nitrogen-containing heterocyclic compound. It is characterized by a pyrrole ring fused to a pyridine ring, forming a unique bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate dihydrochloride typically involves multi-step reactions. One common method includes the cyclization of β-enamino imide with aromatic aldehydes and malononitrile under basic conditions . Another approach involves the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and solvent systems, to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: Direct oxidation using Mn(OTf)2 and t-BuOOH.
Cyclization: Formation of pyrrolo[3,4-b]pyridine skeletons through base-promoted three-component reactions.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant.
Cyclization: β-enamino imide, aromatic aldehydes, and malononitrile under basic conditions.
Major Products
The major products formed from these reactions include various functionalized pyrrolo[3,4-b]pyridine derivatives, which can be further modified for specific applications .
Scientific Research Applications
Methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anti-inflammatory, and antiviral activities.
Medicine: Explored as a kinase inhibitor and for its potential anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate dihydrochloride involves its interaction with various molecular targets and pathways. It is known to inhibit specific kinases, which play a crucial role in cell signaling and proliferation . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications, particularly in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused to another nitrogen-containing ring and exhibit similar biological activities.
Cyclopenta[b]pyridin-5-one analogues: These compounds share a similar bicyclic structure and are used in similar applications.
Uniqueness
Methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .
Properties
IUPAC Name |
methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.2ClH/c1-13-9(12)7-3-2-6-4-10-5-8(6)11-7;;/h2-3,10H,4-5H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPHVJODSIHWAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(CNC2)C=C1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089277-85-8 |
Source
|
Record name | methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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